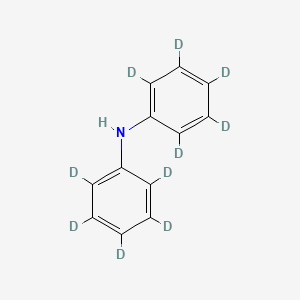

Diphenyl-D10-amine

Overview

Description

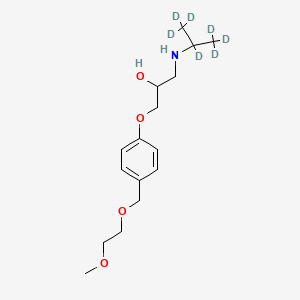

Diphenyl-D10-amine, also known as Diphenylamine-d10, is an isotope labelled analogue of Diphenylamine . It’s an aromatic amine that exhibits antioxidant activities and is used as an anti-scald agent . The chemical formula for this compound is (C₆H₅)₂NH .

Molecular Structure Analysis

This compound is a derivative of aniline, consisting of an amine bound to two phenyl groups . The compound is a colorless solid, but commercial samples are often yellow due to oxidized impurities .Physical and Chemical Properties Analysis

This compound has a molar mass of 169.22 g/mol . It’s a colorless solid, but commercial samples are often yellow due to oxidized impurities .Scientific Research Applications

1. Luminescent and Nonlinear Optical Switch

Diphenyl-(4-{2-[4-(2-pyridin-4-yl-vinyl)-phenyl]-vinyl}-phenyl)-amine (DPVPA) serves as a novel acido-triggered reversible luminescent and nonlinear optical switch. This application was revealed using the Electric-Field Induced Second Harmonic generation (EFISH) technique (Cariati et al., 2014).

2. Arylation of Amines

Diphenyl pyrrolidine-2-phosphonate (DPP) has been used as a ligand in a copper-catalyzed arylation process of amines, demonstrating its utility in chemical synthesis (Rao et al., 2005).

3. Enhancing Silanization Reactions

Diphenyl guanidine (DPG), an amine, plays a crucial role in silica-reinforced rubber compounds, significantly enhancing the silanization reaction rate, which is pivotal in the production of low rolling resistance tires (Hayichelaeh et al., 2018).

4. Selective Aromatic N-Arylation in Water

Dipyrrolidinyl-1,10-phenanthroline (DPPhen) is an efficient ligand for copper-catalyzed selective aromatic N-arylation in water, showcasing its significance in environmentally friendly chemical processes (Engel-Andreasen et al., 2013).

5. Blue Emission in Organic Electronics

Diphenylamine-based compounds are integral in synthesizing materials with blue emission, crucial for applications in organic electronics and display technologies (Kang et al., 2020).

6. Polymeric Material Functionalization

Amine-functionalized poly(diphenyl substituted acetylenes) have been developed for various applications, including fluorescence and polyelectrolytic properties, indicating their utility in advanced material sciences (Wang et al., 2016).

7. Investigation of Triplet-State Energy Transfer

Studies on the transfer of triplet-state energy from phenanthrene-D10 molecules to naphthalene in diphenyl single crystals, providing insights into complex energy transfer mechanisms in materials (Hirota & Hutchison, 1965).

8. Catalysis in Amination Reactions

Diphosphinidenecyclobutene ligand has been utilized in solvent-free copper-catalyzed amination reactions, highlighting its role in catalysis and synthesis (Gajare et al., 2004).

Safety and Hazards

Diphenyl-D10-amine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure .

Relevant Papers There are several papers related to Diphenylamine and its derivatives. For example, a study on the influence of p-substituted diphenyl amines on the thermooxidative stability of styrene-butadiene rubber , and a review on the pharmacological applications of Diphenylamine and its derivatives .

Mechanism of Action

Target of Action

Diphenyl-D10-amine, also known as Diphenylamine-d10 , is a deuterated version of Diphenylamine . The primary targets of Diphenylamine are the red blood cell system . It can cause abnormal erythropoiesis in the spleen, leading to congestion of the spleen and haemosiderosis .

Mode of Action

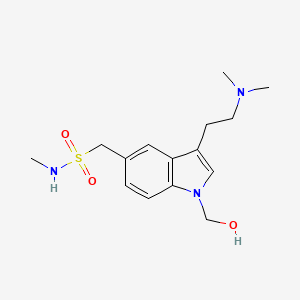

Diphenylamine-d10 serves as an ideal internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . The incorporation of deuterium atoms changes the mass and magnetic properties of the molecule without substantially altering its chemical reactivity . This allows researchers to accurately quantify Diphenylamine or related compounds in complex mixtures by comparing the signals from the deuterated and non-deuterated species .

Biochemical Pathways

It is known that diphenylamine can interact with dna . The Diphenylamine assay enables the quantitation of degraded DNA , which could potentially affect various biochemical pathways.

Pharmacokinetics

It is known that diphenylamine is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs such as the blood, kidneys, urinary bladder, and liver through prolonged or repeated exposure .

Result of Action

Diphenylamine can cause severe irritation to the eyes . It targets the red blood cell system and can cause abnormal erythropoiesis in the spleen, leading to congestion of the spleen and haemosiderosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, PBDEs, a group of persistent organic pollutants with endocrine-disrupting properties, have been shown to have long-term adverse health effects . As this compound is a deuterated version of Diphenylamine, it is plausible that similar environmental factors could influence its action.

Biochemical Analysis

Biochemical Properties

Diphenyl-D10-amine exhibits strong basic properties and serves as a nucleophile in organic synthesis . It readily reacts with electrophiles like alkyl halides, acyl halides, and carboxylic acids, leading to the formation of substituted amines . It is also known to exhibit antioxidant activities .

Cellular Effects

This compound targets the red blood cell system and can cause abnormal erythropoiesis in the spleen, and thus congestion of the spleen, and haemosiderosis . Changes in liver and kidneys were found upon longer exposure . It is also known to cause damage to organs (blood, kidneys, urinary bladder, liver) through prolonged or repeated exposure (in contact with skin, if inhaled, if swallowed) .

Molecular Mechanism

This compound is manufactured by the thermal deamination of aniline over oxide catalysts . It is a weak base, with a Kb of 10 −14 . With strong acids, it forms salts . The molecular weight of this compound is 169.2224 .

Temporal Effects in Laboratory Settings

This compound exhibits very low persistence in direct water photolysis experiments in the laboratory and is moderately volatile . Indirect photooxidation in the atmosphere through reaction with hydroxyl radicals was estimated .

Dosage Effects in Animal Models

This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not readily available. It is known that this compound is rapidly and completely absorbed after ingestion by mouth. It undergoes metabolism to sulfonyl and glucuronyl conjugates and is rapidly excreted mainly via urine .

Transport and Distribution

It is classified as a Dangerous Good for transport and may be subject to additional shipping charges .

Subcellular Localization

The localization of enzymes provides key information for understanding complex metabolic pathways . Based on enzyme localization data, the involvement of multiple organelles and the movement of metabolites between cellular compartments have been suggested for a number of pathways .

Properties

IUPAC Name |

2,3,4,5,6-pentadeuterio-N-(2,3,4,5,6-pentadeuteriophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBHHRLKUKUOEG-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

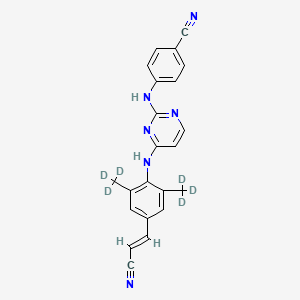

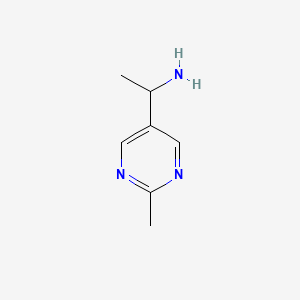

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R,6S)-6-[4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B584785.png)

![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)